molecular formula C9H10FNO B048874 Ethanone,1-[4-fluoro-2-(methylamino)phenyl]-(9ci) CAS No. 124958-64-1

Ethanone,1-[4-fluoro-2-(methylamino)phenyl]-(9ci)

Cat. No.: B048874
CAS No.: 124958-64-1
M. Wt: 167.18 g/mol
InChI Key: KMQUWNASNVJFPB-UHFFFAOYSA-N
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Description

1-[4-Fluoro-2-(methylamino)phenyl]ethanone is an organic compound with the molecular formula C9H10FNO and a molar mass of 167.18 g/mol . This compound is characterized by the presence of a fluoro group and a methylamino group attached to a phenyl ring, with an ethanone group as the functional group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone typically involves the following steps:

    Nitration: The starting material, 4-fluoroacetophenone, undergoes nitration to introduce a nitro group at the ortho position relative to the fluoro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: The amino group is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-[4-Fluoro-2-(methylamino)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 1-[4-Fluoro-2-(methylamino)phenyl]acetic acid.

    Reduction: 1-[4-Fluoro-2-(methylamino)phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-Fluoro-2-(methylamino)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity to these targets, while the methylamino group modulates its activity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-Chloro-2-(methylamino)phenyl]ethanone: Similar structure but with a chloro group instead of a fluoro group.

    1-[4-Bromo-2-(methylamino)phenyl]ethanone: Similar structure but with a bromo group instead of a fluoro group.

    1-[4-Methyl-2-(methylamino)phenyl]ethanone: Similar structure but with a methyl group instead of a fluoro group.

Uniqueness

1-[4-Fluoro-2-(methylamino)phenyl]ethanone is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various applications.

Properties

CAS No.

124958-64-1

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-[4-fluoro-2-(methylamino)phenyl]ethanone

InChI

InChI=1S/C9H10FNO/c1-6(12)8-4-3-7(10)5-9(8)11-2/h3-5,11H,1-2H3

InChI Key

KMQUWNASNVJFPB-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)F)NC

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)NC

Synonyms

Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4'-fluoro-2'-chloroacetophenone (40 g), methylamine (33% w/w solution in industrial methylated spirit, 60 ml), industrial methylated spirit (40 ml) and copper powder (0.5 g) was stirred at 80° in a sealed pressure vessel for 3 hours. After cooling to ambient temperature, the reaction mixture was transferred to a conical flask. The reaction vessel was washed out with industrial methylated spirit (2×30 ml) and the washings added to the reaction mixture. Sodium sulphide nonahydrate (2.3 g) in water (23 ml) was added and the mixture heated at 50° for 10 minutes. The mixture was filtered through diatomaceous earth (sold under the trade name CELITE). Solvent was removed from the filtrate under reduced pressure at 40° and hydrochloric acid (5M, 160 ml) was added to the residue. The mixture was stirred for approximately 2 hours and then extracted with dichloromethane (100 ml, then 2×60 ml). The combined extracts were dried over magnesium sulphate and evaporated to give the novel compound 4'-fluoro-2'-(methylamino)acetophenone as an oil which solidified on storing at ambient temperature.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
40 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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reactant
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reactant
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Name
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reactant
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Name
[Cu]
Quantity
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of a solution of methylamine in industrial methylated spirit (33% w/w; 120 ml), industrial methylated spirit (60 ml), 2'-chloro-4'-fluoroacetophenone (51.6 g) and copper powder (0.75 g), was charged to a pressure vessel and heated to 90° for 2 hours. After cooling in an ice bath to 30° the mixture was transferred to a second vessel, heated at 50° and then a solution of sodium sulphide nonahydrate (2.88 g) in water (30 ml) added. The mixture was heated to reflux with stirring for 10 minutes and then filtered. Water (300 ml) was added to the filtrate and the solution heated to reflux. Hydrochloric acid (5M; 90 ml) was added to the hot solution and the mixture heated to reflux for a brief period. The reaction mixture was cooled to ambient temperature and aqueous sodium hydroxide solution (5M; 30 ml) added. The mixture was extracted with dichloromethane (600 ml) and then further extracted with dichloromethane (200 ml). The combined dichloromethane extracts were dried (magnesium sulphate) and evaporated in vacuo to give a crude brown oil. The oil was distilled in vacuo (b.p. 90°, 1 mmHg) to give 4'-fluoro-2'-(methylamino)acetophenone, m.p. 52°-53°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
60 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0.75 g
Type
catalyst
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 1-(4-fluoro-2-methylaminophenyl)-2-methylsulphinylethanone (161.0 g), prepared in a similar manner to that described in Example 1, in acetic acid (770 ml) was added to a stirred mixture of zinc dust (228.2 g), acetic acid (210 ml) and ethanol (392 ml) at 80° over 1 hour. The mixture was stirred at 80° for a further 2 hours and then allowed to cool to ambient temperature. The combined filtrates obtained after filtration and washing the residue with dichloromethane (400 ml) were concentrated by distillation until the temperature of the remaining mixture reached 132° and then cooled to ambient temperature. Water (1 1) and dichloromethane (330 ml) were added sequentially, the mixture stirred for 10 minutes and the layers then separated. The aqueous phase was extracted with further dichloromethane (2×200ml), the organic extracts combined, then washed with aqueous sodium hydroxide solution (5M; 200 ml) and evaporated in vacuo. Distillation in vacuo (b.p. 74°, 0.4 mm Hg) of the residue gave 4'-fluoro-2'-(methylamino)acetophenone, m.p. 52°-53°.
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
770 mL
Type
solvent
Reaction Step Two
Quantity
392 mL
Type
reactant
Reaction Step Three
Name
Quantity
228.2 g
Type
catalyst
Reaction Step Three
Quantity
210 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of a solution of methylamine in industrial methylated spirit (33% w/w; 315.8 ml), industrial methylated spirit (291.6 ml), 2'-chloro-4'-fluoroacetophenone (203.4 g) and copper powder (2.8 g) was heated to 80° in a glass autoclave over a period of 1 hour. The mixture was stirred at 80° for a further 2 hours and then allowed to cool to 45° over a period of 1 hour. The mixture was transferred to a second vessel and the autoclave rinsed with industrial methylated spirit (50 ml) which was then added to the second vessel. The mixture was heated to 50°. A solution of sodium sulphide nonahydrate (11.2 g) in water (117 ml) was added and the mixture was heated at 50° for a further 15 minutes. The mixture was filtered and the residue washed with industrial methylated spirit (100 ml). The filtrate and washings were combined and evaporated to give a brown oil. The brown oil was stirred with hydrochloric acid (5M; 800 ml) for 2.5 hours and then dichloromethane (600 ml) added. The layers were separated and the aqueous phase further extracted with dichloromethane (2×300 ml). The organic phases were combined and evaporated to give 4'-fluoro-2'-(methylamino)acetophenone as a brown oil which solidified at ambient temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
203.4 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
315.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
291.6 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
2.8 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

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